1-(2-Methoxy-5-nitrophenyl)ethan-1-amine

Description

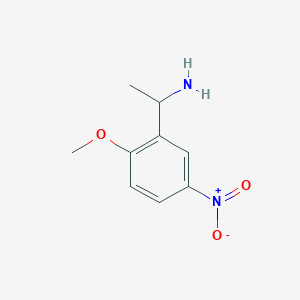

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine (CAS: 897552-50-0) is a primary amine with the molecular formula C9H12N2O3 and a molecular weight of 196.20 g/mol. It features a phenyl ring substituted with a methoxy (-OCH3) group at the 2-position and a nitro (-NO2) group at the 5-position, linked to an ethylamine backbone .

Properties

IUPAC Name |

1-(2-methoxy-5-nitrophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(10)8-5-7(11(12)13)3-4-9(8)14-2/h3-6H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMURKQULBNCPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-5-nitrophenyl)ethan-1-amine typically involves the nitration of 2-methoxyacetophenone followed by reductive amination. The nitration process introduces a nitro group at the para position relative to the methoxy group. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The subsequent reductive amination can be achieved using reagents such as sodium borohydride or hydrogen gas in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The amine group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder in acidic conditions.

Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Reduction: Formation of 1-(2-Methoxy-5-aminophenyl)ethan-1-amine.

Substitution: Formation of various substituted phenyl ethanamines depending on the nucleophile used.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical compound due to its structural similarity to known bioactive molecules.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-nitrophenyl)ethan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The methoxy and amine groups can also participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Type Variations

Halogen-Substituted Analogs

- 1-(4-Halophenyl)ethan-1-amine Derivatives (F-MBA, Cl-MBA, Br-MBA, I-MBA): These compounds feature halogen atoms (F, Cl, Br, I) at the 4-position of the phenyl ring. Halogens increase molecular polarity and van der Waals interactions, which may enhance binding affinity in biological systems compared to the methoxy-nitro combination .

1-(3-(Difluoromethyl)-5-nitrophenyl)ethan-1-amine Hydrochloride

This analog replaces the 2-methoxy group with a difluoromethyl (-CF2H) group at the 3-position. The electron-withdrawing nature of -CF2H and nitro groups may synergistically lower the amine’s basicity compared to the target compound.

Substituent-Position Variations

2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine Hydrochloride

This derivative has two methoxy groups (2- and 5-positions) and a nitro group at the 4-position, along with a fluorobenzyl substituent. The fluorobenzyl moiety introduces π-π stacking capabilities, which are absent in the target compound .

1-(3-Chloro-5-nitrophenyl)-2-(2-chloro-6-fluorophenyl)ethan-1-amine

This compound contains two aromatic rings: one with chloro and nitro groups (3- and 5-positions) and another with chloro and fluoro groups (2- and 6-positions). The dual-ring system creates significant steric bulk and electronic complexity, contrasting with the single-ring structure of the target amine. Such differences likely impact solubility and interaction with biological targets .

Backbone and Functional Group Modifications

2-(2-Methyl-5-nitrophenoxy)ethan-1-amine

Replacing the phenyl-ethylamine backbone with a phenoxy-ethylamine structure introduces an oxygen linker. The phenoxy group’s electron-withdrawing nature may decrease amine basicity compared to the target compound.

1-(3,4,5-Trifluorophenyl)ethan-1-amine Hydrochloride

This analog substitutes the phenyl ring with three fluorine atoms (3-, 4-, and 5-positions).

Key Comparative Insights

Biological Activity

1-(2-Methoxy-5-nitrophenyl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has the following chemical properties:

- Molecular Formula : C9H12N2O3

- Molecular Weight : 196.20 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

These properties indicate that the compound is a substituted phenethylamine, which often correlates with various biological activities.

The biological activity of this compound can be attributed to its interactions with specific biological targets. The nitro and methoxy groups on the phenyl ring may enhance its reactivity and binding affinity to various receptors and enzymes. Preliminary studies suggest that it may act as an enzyme inhibitor or receptor ligand, potentially modulating neurotransmitter systems or other cellular pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of phenethylamines have shown effectiveness against various bacterial strains and fungi. The presence of the nitro group is often associated with increased antibacterial activity due to its ability to disrupt bacterial cell wall synthesis.

Neuropharmacological Effects

Phenethylamines are known for their psychoactive effects, and this compound may possess similar properties. Some studies have reported that related compounds can influence serotonin and dopamine receptors, leading to potential applications in treating mood disorders or neurodegenerative diseases.

Clinical Observations

A notable case involved a patient who exhibited severe neurological symptoms after exposure to a structurally similar compound, 25I-NBOMe, which is a potent psychoactive substance. The clinical presentation included agitation, tachycardia, and confusion, highlighting the potential risks associated with compounds in this class . While this case does not directly involve this compound, it underscores the importance of understanding the biological effects of such compounds.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of nitrophenyl derivatives. These investigations reveal that modifications on the phenyl ring significantly influence biological activity:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antibacterial | 12.5 | |

| Compound B | Neuroactive | 8.0 | |

| Compound C | Antifungal | 15.0 |

These findings suggest that small changes in molecular structure can lead to significant variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.